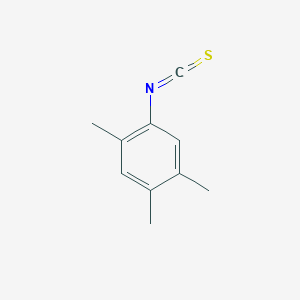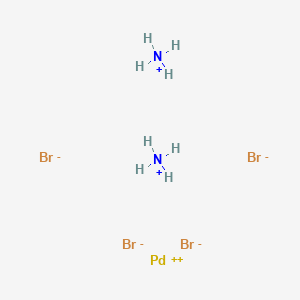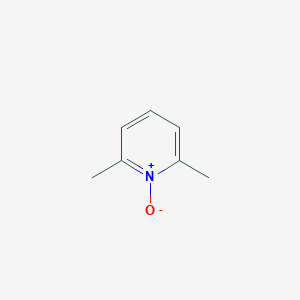
Tetrahydrocytisine
Descripción general
Descripción
Tetrahydrocytisine is a compound that has been studied for its chemical behavior under acid hydrolysis conditions. The research has focused on understanding the reaction mechanism and how the size of the N-substituent affects the reactivity of the compound. It was found that substitution in the N-derivatives of tetrahydrocytisine occurs equatorially, which implies that the size of the N-substituent does not significantly impact the reactivity of the >C-O bond .
Synthesis Analysis
The synthesis of compounds related to tetracyclines, which are structurally similar to tetrahydrocytisine, has been a subject of interest due to their complex structures. The total synthesis of these compounds provides insights into the chemistry of polycyclic compounds. For instance, the synthesis of (-)-tetracycline from benzoic acid involves a convergent, enantioselective process that includes a Diels-Alder cycloaddition and subsequent steps leading to the formation of the tetracycline structure . Another study describes a novel multicomponent synthesis of tetrahydrofuro[2,3-c]pyridines, which demonstrates the complexity and creativity involved in synthesizing polycyclic structures .
Molecular Structure Analysis
The molecular structure of tetrahydrocytisine derivatives has been explored through the study of tetrahydroacridines. These compounds have been synthesized from various starting materials and characterized using NMR data. The relative configuration of these molecules has been determined by X-ray crystallography, providing a deeper understanding of their three-dimensional structure .
Chemical Reactions Analysis
The chemical reactivity of tetrahydrocytisine has been investigated through its acid hydrolysis. The study proposes a mechanism for this reaction, which is crucial for understanding the stability and reactivity of the compound under different conditions . Additionally, the synthesis of complex tetracyclic structures, such as 1,2,3,4-tetrahydrocinnoline products, involves cycloaddition reactions that contribute to the knowledge of chemical reactivity in polycyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetracycline analogs, which are related to tetrahydrocytisine, have been modeled using molecular mechanics. This modeling includes the consideration of different tautomeric forms and their interactions with proteins and RNA. The force field developed for these compounds is consistent with the CHARMM force field and provides insights into the stability and conformational preferences of tetracyclines in solution .
Aplicaciones Científicas De Investigación
Acid Hydrolysis Studies : A study by Salikhov et al. (1972) focused on the acid hydrolysis of Tetrahydrocytisine and its N-derivatives. It proposed a mechanism for the reaction and found that substitution in the N-derivatives of Tetrahydrocytisine takes place in the equatorial direction. This study is significant as it provides insights into the chemical behavior and stability of Tetrahydrocytisine under acidic conditions (Salikhov et al., 1972).
Ligand Synthesis for Catalysis : Research by Philipova et al. (2015) utilized (-)-Cytisine and Tetrahydrocytisine for synthesizing novel phosphino-benzenecarboxamide ligands. These ligands were applied in Pd-catalyzed asymmetric allylic alkylation, demonstrating excellent conversions and enantioselectivity. This illustrates the application of Tetrahydrocytisine in creating catalysts for specific organic reactions (Philipova et al., 2015).
Tetracyclines in Dermatology : Although not directly about Tetrahydrocytisine, research on tetracyclines, a related class of compounds, shows their broad applications. For instance, Sapadin and Fleischmajer (2006) discussed the nonantibiotic properties of tetracyclines, including their roles in inflammation, proteolysis, angiogenesis, and more. This indicates the potential of structurally related compounds like Tetrahydrocytisine in various medical applications (Sapadin & Fleischmajer, 2006).
Mitochondrial Function Impairment : Tetracycline antibiotics, including Tetrahydrocytisine analogs, have been found to impair mitochondrial function. A study by Chatzispyrou et al. (2015) highlighted the risks of using tetracyclines in experimental approaches due to their impact on mitochondrial translation and function. This research provides caution regarding the use of Tetrahydrocytisine in biological experiments (Chatzispyrou et al., 2015).
Periodontal Disease Treatment : Collins et al. (1989) evaluated the use of tetracycline hydrochloride, related to Tetrahydrocytisine, in treating periodontal disease. They assessed controlled-release compacts containing tetracycline for their effectiveness, illustrating the potential therapeutic applications of Tetrahydrocytisine-related compounds in dental health (Collins et al., 1989).
Mecanismo De Acción
Mode of Action
It is known that it undergoes chemical modifications, such as arylation by 2-fluoro-5-nitrobenzaldehyde and condensation with 1,3-dimethylbarbituric acid . These modifications may influence its interaction with its targets and the resulting changes in cellular processes.
Biochemical Pathways
It has been suggested that it may be involved in the modification of alkaloids with a secondary amine
Result of Action
Propiedades
IUPAC Name |
7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h8-10,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVYCGMBGRYVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC(CNC3)CN2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrocytisine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the background and significance of tetrahydrocytisine?
A1: Tetrahydrocytisine (THC) is a quinolizidine alkaloid, a class of naturally occurring nitrogen-containing compounds found in various plants and animals. These alkaloids exhibit diverse biological activities, including cytotoxic, antiviral, antimicrobial, and insecticidal properties []. THC itself has garnered interest for its potential therapeutic applications and serves as a valuable building block in organic synthesis. [, ].
Q2: Can you describe a synthetic route for tetrahydrocytisine?
A2: A concise synthesis of tetrahydrocytisine (5) starts with quinolizidine-2,6-dione as the precursor. This route proceeds through three steps and achieves a reasonable overall yield [].
Q3: What are the potential applications of tetrahydrocytisine derivatives?
A3: Researchers have explored the use of tetrahydrocytisine as a scaffold for novel diazaadamantanes []. These compounds hold promise for various applications, though specific details might be limited at this stage of research.
Q4: Has the fragmentation pattern of tetrahydrocytisine been studied?
A4: Yes, mass spectrometry studies have investigated the fragmentation patterns of tetrahydrocytisine and related quinolizidine alkaloids, offering insights into their structural characteristics [].
Q5: Are there any known biological activities associated with tetrahydrocytisine?
A5: While specific details on tetrahydrocytisine's biological activities might be limited in the provided abstracts, the broader class of quinolizidine alkaloids, to which it belongs, exhibits a wide range of activities. These include antifungal effects, as demonstrated against the plant pathogen Fusarium oxysporum [].
Q6: Are there studies on the chemical modification of tetrahydrocytisine?
A6: Researchers have investigated the acid hydrolysis of tetrahydrocytisine and its N-derivatives, providing insights into its reactivity and potential for structural modifications []. Further exploration involves stereocontrolled T-reactions of (1R,5S,12S)-tetrahydrocytisine derivatives, enabling the synthesis of new analogs with potentially modified biological properties [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-](/img/structure/B94087.png)








